4,5-二甲基-1,3-苯并噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

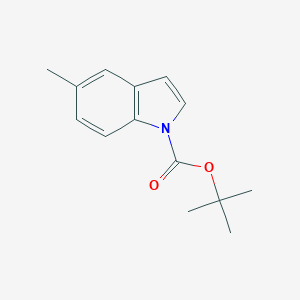

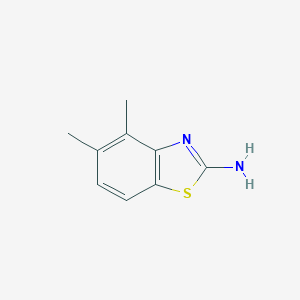

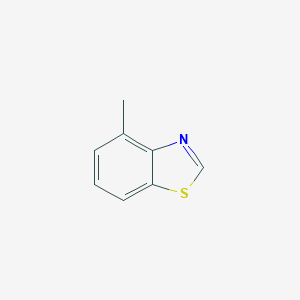

The compound 4,5-Dimethyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The specific structure of this compound includes methyl groups at the 4 and 5 positions of the benzothiazole ring, which can influence its chemical and physical properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions. For example, a related compound, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, was synthesized by the condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol . This suggests that similar methods could potentially be applied to synthesize 4,5-Dimethyl-1,3-benzothiazol-2-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a five-membered thiazole ring fused to a benzene ring. The addition of methyl groups at specific positions can affect the planarity and electronic distribution within the molecule. For instance, a related compound with a planar five-membered ring was reported, which was stabilized by an intramolecular hydrogen bond . This indicates that the molecular structure of 4,5-Dimethyl-1,3-benzothiazol-2-amine may also exhibit similar intramolecular interactions.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present. For example, in the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, a chlorine atom was substituted by an amino group . This demonstrates the reactivity of the thiazole moiety towards nucleophilic substitution, which could be relevant for the chemical reactions of 4,5-Dimethyl-1,3-benzothiazol-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by substituents on the rings. For instance, the pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined to be between 5.91 and 8.34 for the first protonation, and between 3.02 and 4.72 for the second protonation . These values are indicative of the acidity of the compound and can provide insights into the behavior of 4,5-Dimethyl-1,3-benzothiazol-2-amine in different environments.

科学研究应用

1. Antibacterial Agents

- Methods of Application: The synthesis involved hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions under relatively milder conditions using dimethyl formamide as a solvent .

- Results: Compounds exhibited promising activity against Staphylococcus aureus NCIM 5021 with MIC values in the range of 19.7–24.2 μM. Among all tested compounds, one possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage exhibited maximum activity against S. aureus NCIM 5022 with an MIC of 13.0 μM .

2. Pharmacological Properties

- Summary of Application: Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory, antiviral, and antitubercular activities .

- Results: The results or outcomes obtained also vary widely, but in general, benzothiazole derivatives have shown promising results in a variety of pharmacological applications .

3. Anticancer Agents

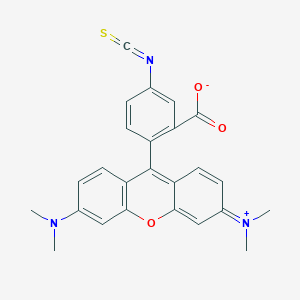

- Summary of Application: Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and broad spectrum of biological activity. A work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole (NSC 674495) and related compounds as anticancer agents .

- Results: Phortress (NSC 710305) is the lead compound from this work. This agent has demonstrated activity against breast tumors, regardless of estrogen receptor status, and against ovarian, renal, lung, and colon cancer cells .

4. Antidiabetic Agents

- Summary of Application: Benzothiazole derivatives have been used for the treatment of diabetes .

- Results: The results or outcomes obtained also vary widely, but in general, benzothiazole derivatives have shown promising results in a variety of pharmacological applications .

5. Antiepileptic Drugs

- Summary of Application: Benzothiazole derivatives have been used as antiepileptic drugs .

- Results: The results or outcomes obtained also vary widely, but in general, benzothiazole derivatives have shown promising results in a variety of pharmacological applications .

6. Anti-Parkinson’s Disease

属性

IUPAC Name |

4,5-dimethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJVZJPXCSIEQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-1,3-benzothiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)

![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)

![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)

![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)